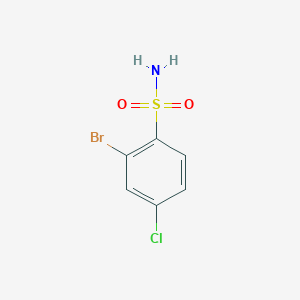

2-溴-4-氯苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-4-chlorobenzenesulfonamide is a chemical compound with the empirical formula C6H5BrClNO2S . It is a derivative of benzenesulfonamide, which is a class of organic compounds that contain a sulfonamide group attached to a benzene ring .

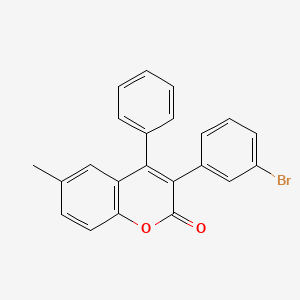

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-chlorobenzenesulfonamide consists of a benzene ring with a sulfonamide group (-SO2NH2), a bromine atom, and a chlorine atom attached to it . The molecular weight of the compound is 270.53 g/mol .Physical And Chemical Properties Analysis

2-Bromo-4-chlorobenzenesulfonamide is a solid substance with a melting point of 172-176 °C . More detailed physical and chemical properties are not available in the current resources.科学研究应用

分析应用

2-溴-4-氯苯磺酰胺及相关化合物已被用于各种分析应用。例如,类似于2-溴-4-氯苯磺酰胺的芳香基磺酰卤胺,如氯胺B和溴胺T,已被用作分析试剂。它们对于在溶液中估计吲哚胭脂等物质非常有效,氧化产物吲哚磺酸盐可以通过分光光度法进行估计(Mahadevappa et al., 1981)。

合成和生物筛选

一项关于合成N-二甲基苯基取代的N-乙基/苄基-4-氯苯磺酰胺衍生物的研究报告了制备具有潜在生物应用的各种衍生物。这些化合物对革兰氏阴性和革兰氏阳性细菌表现出中等到良好的活性,并且还显示出对脂氧合酶和胰蛋白酶酶的抑制潜力 (Aziz‐ur‐Rehman等,2014)。

在癌症治疗中的应用

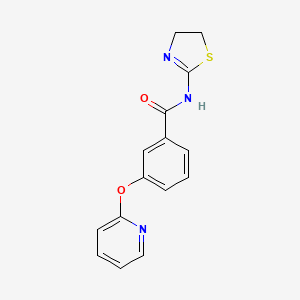

在癌症治疗领域,特别是在光动力疗法中,与2-溴-4-氯苯磺酰胺相关的化合物显示出潜力。一项研究合成了新的含有苯磺酰胺衍生基团的带有席夫碱的锌酞菁,展示了它们作为II型光敏剂的潜力,因为它们具有高单线态氧量子产率和适当的光降解量子产率,这对于光动力疗法中的II型机制非常重要 (Pişkin等,2020)。

结构和光谱研究

使用Hartree–Fock和密度泛函理论等技术研究了对位卤代苯磺酰胺,包括2-溴-4-氯苯磺酰胺的结构性质。这些研究有助于理解卤素取代基对这些化合物光谱中特征带的影响 (Karabacak et al., 2009)。

作用机制

Target of Action

2-Bromo-4-chlorobenzenesulfonamide is a sulfonamide derivative . Sulfonamides are known to target enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose metabolism, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

Sulfonamides, including 2-Bromo-4-chlorobenzenesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the production of DNA in bacteria . By inhibiting the synthesis of folic acid, sulfonamides prevent bacterial growth and replication .

Biochemical Pathways

The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By inhibiting this pathway, sulfonamides disrupt the production of essential components for bacterial DNA synthesis, leading to the bacteriostatic effect .

Pharmacokinetics

They are distributed widely in the body, metabolized in the liver, and excreted primarily in the urine .

Result of Action

The primary result of the action of 2-Bromo-4-chlorobenzenesulfonamide, like other sulfonamides, is the inhibition of bacterial growth and replication . This is achieved through the disruption of folic acid synthesis, which is essential for bacterial DNA production .

Action Environment

The action, efficacy, and stability of 2-Bromo-4-chlorobenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its absorption and metabolism .

属性

IUPAC Name |

2-bromo-4-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO2S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3H,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRGJJSXZBOHIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[6-(3-Oxopiperazin-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2363757.png)

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-fluorophenyl)acetamide](/img/structure/B2363758.png)

![2-(2-chlorophenyl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2363759.png)

![N-Methyl-N-[2-oxo-2-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propylamino]ethyl]prop-2-enamide](/img/structure/B2363766.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2363768.png)

![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2363769.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2363775.png)